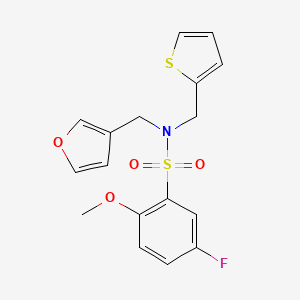
5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16FNO4S2 and its molecular weight is 381.44. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclooxygenase-2 Inhibition
A study focused on the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety, aimed at evaluating their cyclooxygenase (COX) inhibitory activities. The research highlighted the importance of fluorine substitution on the benzenesulfonamide moiety for achieving selectivity and potency in COX-2 inhibition, indicating the potential for developing new anti-inflammatory agents. This underscores the relevance of fluorinated benzenesulfonamide derivatives in medicinal chemistry, particularly for their anti-inflammatory properties (Pal et al., 2003).
Photodynamic Therapy for Cancer
Another study introduced new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited significant photodynamic therapy (PDT) applications due to their high singlet oxygen quantum yield. The findings suggest the potential of benzenesulfonamide derivatives in the treatment of cancer through PDT, showcasing their utility in developing Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Electronic and Optical Properties
Research on the effect of donor units in fluorinated acceptor-based systems revealed the synthesis of compounds bearing 5-fluorobenzo[c][1,2,5]-thiadiazole as the acceptor moiety, with furan and selenophene as electron-donating groups. These studies explored the impact of different heteroatoms on the electronic and optical properties of the resulting compounds, important for applications in electrochromic devices and low-bandgap polymers (Çakal, Akdag, Cihaner, & Önal, 2021).
Anticancer Agents
Aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer effects on various cancer cell lines. Compounds such as N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide showed significant inhibitory activity, suggesting the promise of benzenesulfonamide derivatives as lead compounds in cancer therapy, especially for gastrointestinal adenocarcinoma (Tsai et al., 2016).
Electrophilic Fluorination
The development of novel electrophilic fluorinating reagents, like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), showcases the use of benzenesulfonamide derivatives in synthetic chemistry to improve the enantioselectivity of fluorination reactions. This has implications for the synthesis of various fluorinated organic compounds, which are valuable in pharmaceutical and agrochemical industries (Yasui et al., 2011).
Propiedades
IUPAC Name |
5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S2/c1-22-16-5-4-14(18)9-17(16)25(20,21)19(10-13-6-7-23-12-13)11-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNVFWLJNXGVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2433316.png)
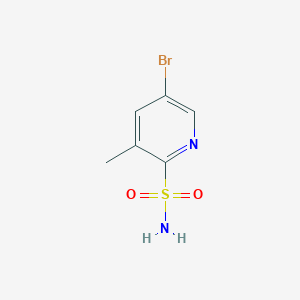
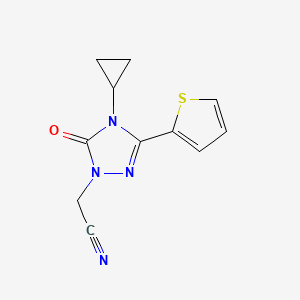
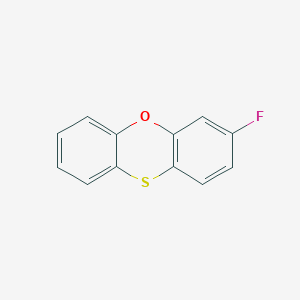
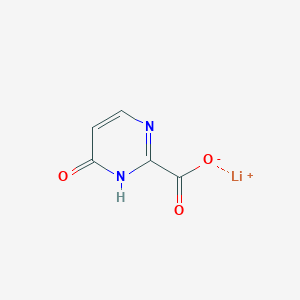

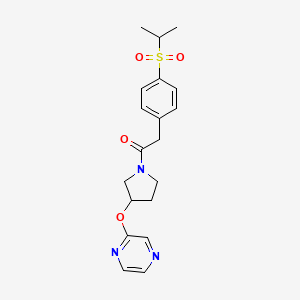
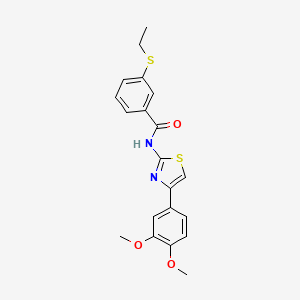

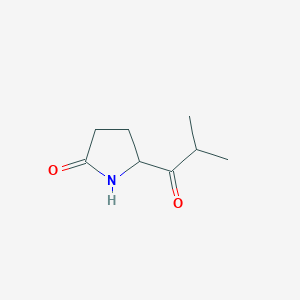
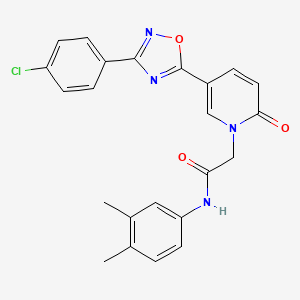

![[(2,4,6-Trimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2433336.png)
![N-([2,2'-bifuran]-5-ylmethyl)cyclobutanecarboxamide](/img/structure/B2433337.png)